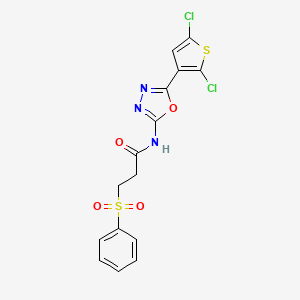
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide, also known as FPEA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Piper Chaba Vahl: Chemical Profile and Biological Activities
Piper chaba, also known as Chui Jhal or Choi Jhal, is a spice used in Indian and Bangladeshi cuisines. It possesses various biological activities and is employed in traditional medicine. The plant contains phytoconstituents like dimeric alkaloids and alkamides, showing diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This review emphasizes the potential of Piper chaba as a source of plant-based therapeutic lead compounds, supporting its usage in traditional medicine (Islam et al., 2020).
African Medicinal Spices and Vegetables: Anticancer Activities
This research explores the ability of African medicinal spices and vegetables to combat malignant diseases. It highlights the cytotoxic extracts from various spices and vegetables, including Piper capense, and their mode of action in cancer cells, such as induction of apoptosis and disruption of the mitochondrial membrane potential. The extracts and compounds exhibit anticancer properties, emphasizing the potential of these natural resources in cancer treatment (Kuete, Karaosmanoğlu, & Sivas, 2017).
Piper Longum L.: Traditional Knowledge and Pharmacological Evidence
Piper longum, commonly known as 'Pippali,' has been traditionally used for treating various conditions. It contains phytochemicals like piperine and piperlongumine, exhibiting a wide range of activities such as anti-inflammatory and anticancer. Despite traditional claims, further scientific validation is required, particularly in the treatment of insomnia, dementia, and epilepsy. The review calls for more research in this direction, highlighting the need for generating toxicological data on human subjects (Yadav, Krishnan, & Vohora, 2020).
Piper Sarmentosum Roxb.: Botany, Traditional Uses, and Pharmacological Activities
Piper sarmentosum Roxb. is a traditional medicinal plant used for treating various illnesses. It contains compounds like alkaloids and flavonoids, showing activities like anti-inflammatory, antineoplastic, and antipyretic. The review underscores the need for further research on the pharmacodynamic constituents of Piper sarmentosum, the understanding of its action mechanism, and the comprehensive evaluation of its medicinal quality (Sun et al., 2020).
Piper Sarmentosum on Bone Health and Fracture Healing
Piper sarmentosum (PS) is traditionally used to treat illnesses, and recent studies suggest it has antioxidant and anti-inflammatory activities. This review summarizes the therapeutic effects of PS on preventing osteoporosis and promoting fracture healing. PS has been studied in animal models and showed promising effects in preventing bone deterioration and improving fracture healing. Further research is suggested to validate these findings (Ekeuku, Chin, & Mohd Ramli, 2022).
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)18-31-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESDTULQDNSBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



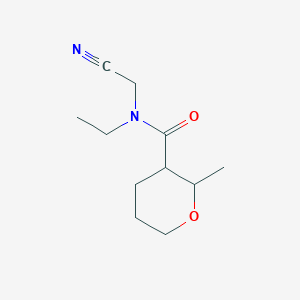
![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)
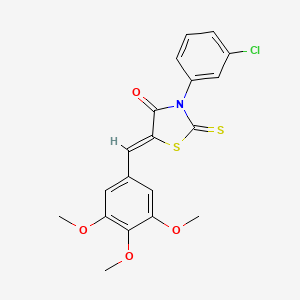
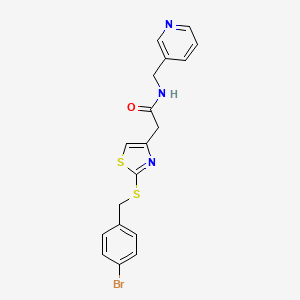
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
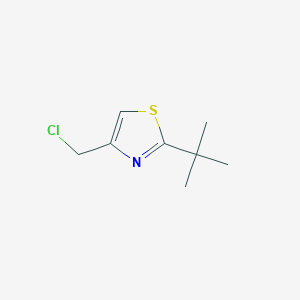
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
